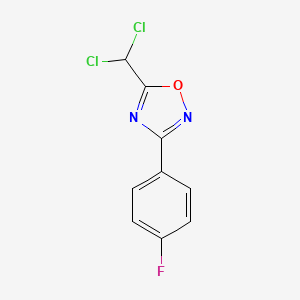![molecular formula C13H12BrN3O2S2 B10899284 2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thiophene ring substituted with a bromo group and a carbonyl group, as well as a methoxyphenyl group attached to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-thiophenecarboxaldehyde, which is then reacted with hydrazine derivatives to form the desired hydrazinecarbothioamide compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of appropriate solvents and may require heating or cooling to control the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromo group can yield various substituted thiophene derivatives.
Scientific Research Applications
2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may have potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and hydrazinecarbothioamide derivatives, such as:
- 4-bromo-2-thiophenecarboxaldehyde
- 3-(4-bromo-2-thienyl)methylenehydrazinocarbonyl-1H-1,2,4-triazole
Uniqueness
What sets 2-[(4-BROMO-2-THIENYL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its combination of a thiophene ring with a bromo substituent and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C13H12BrN3O2S2 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1-[(4-bromothiophene-2-carbonyl)amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H12BrN3O2S2/c1-19-10-4-2-3-9(6-10)15-13(20)17-16-12(18)11-5-8(14)7-21-11/h2-7H,1H3,(H,16,18)(H2,15,17,20) |
InChI Key |
TYQFRXXDQDAICM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899206.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)

![N-(4-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10899243.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10899245.png)
![3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10899257.png)
![N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10899263.png)
![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899271.png)
![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10899278.png)
![[{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}(phenylamino)methylidene]propanedinitrile](/img/structure/B10899287.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10899291.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10899298.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,4,5-trihydroxybenzohydrazide](/img/structure/B10899303.png)

